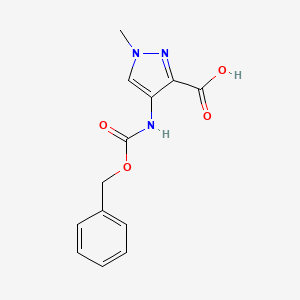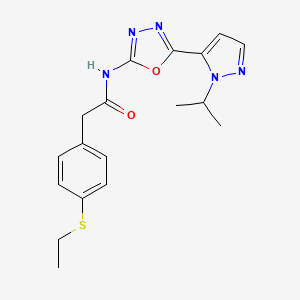
4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-protected amino acids are commonly used in the synthesis of peptides . The Cbz group, also known as the benzyloxycarbonyl protecting group, is used to protect the amine functional group during peptide synthesis .
Synthesis Analysis
Cbz-protected amines can be synthesized from various amines using many methods . One efficient method involves a catalytic four-component reaction of carbonyl compounds, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane .
Chemical Reactions Analysis
Cbz-protected amines can undergo various reactions. They can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate . They can also be hydrogenated under certain conditions .
Wissenschaftliche Forschungsanwendungen
Amide Synthesis
Amides are essential functional groups found in peptides, proteins, natural products, and drugs. The synthesis of amides is crucial for medicinal chemistry and organic synthesis. Notably, 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid plays a significant role in amide formation. Here’s how:
One-Pot Amidation: A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides. This method efficiently converts various N-protected aliphatic and aryl amines to amides with high yields, offering a promising approach for facile amidation.
Amino Acid Protection
Amino acids are fundamental building blocks in peptide synthesis. Protecting groups are crucial to prevent unwanted side reactions during multi-step organic syntheses. 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid serves as a protecting group for amines:
Cbz (Carbobenzyloxy) Protection: The Cbz group is commonly used to protect amino acids and reduce racemization in peptide synthesis . It provides stability during reactions and can be selectively removed afterward.
General Esterification
Beyond amides, this compound also participates in esterification reactions:
Acid-Resistant Fmoc Amino Esters: In general esterification, Fmoc-protected amino acids (including 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid ) can be esterified using various alcohols (MeOH, EtOH, or iPrOH) and SOCl2 . These esters find applications in peptide synthesis and drug development.
Wirkmechanismus
Target of Action
The primary target of 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protecting group for these amino groups during organic synthesis .
Mode of Action
The compound interacts with its targets by protecting the amino groups from reactions such as oxidation and substitution . This is achieved by the Cbz (carboxybenzyl) group in the compound, which is an amino protecting group . The Cbz group ensures that the amino group remains unchanged when other functional groups in the molecule react .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amides . It is used in the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .
Pharmacokinetics
The compound’s adme properties would be influenced by its chemical structure and the presence of the cbz protecting group
Result of Action
The result of the compound’s action is the successful protection of amino groups during organic synthesis . This allows for the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH . For example, the Cbz protecting group can be selectively desorbed by a variety of mild methods . Additionally, the compound’s ability to protect amino groups is effective at room temperature .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-7-10(11(15-16)12(17)18)14-13(19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSJCPJYDLVWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2415335.png)
![(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2415338.png)

![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2415341.png)
![[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2415342.png)



![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2415348.png)

![(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2415351.png)
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2415354.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)